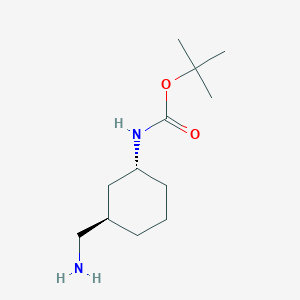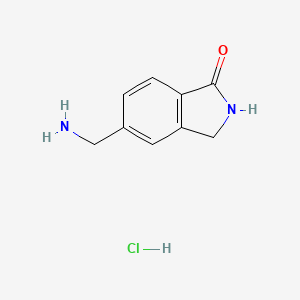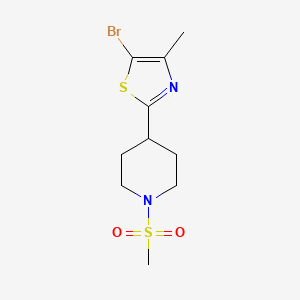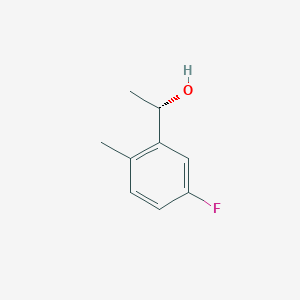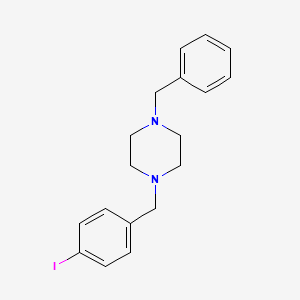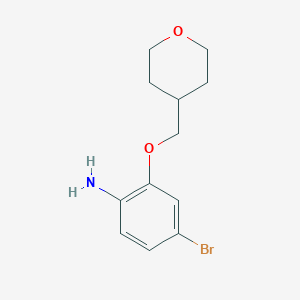
4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine
Overview
Description
4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine, also known as BTPMA, is an organic compound belonging to the class of bromo compounds. It is a colorless solid with a molecular formula of C10H15BrO2 and a molecular weight of 250.14 g/mol. BTPMA is an important building block for the synthesis of various organic compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Application 1: Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 2: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Application 3: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 4: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Application 5: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 6: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
properties
IUPAC Name |
4-bromo-2-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYOKMYEQZRUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-4-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



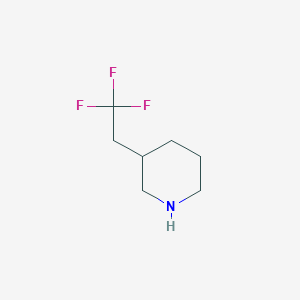
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
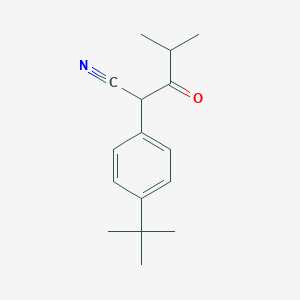
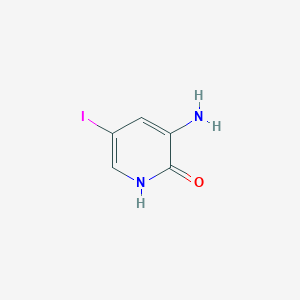
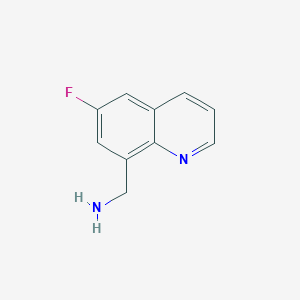
![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
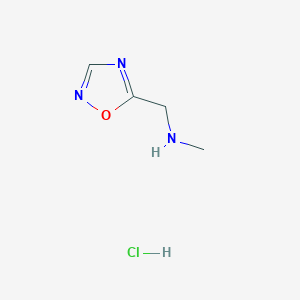
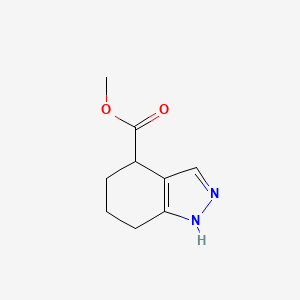
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
